Product packaging for (S,R)-6-Me-Pyox-BisPh(Cat. No.:CAS No. 2411385-99-2)

(S,R)-6-Me-Pyox-BisPh

Cat. No.: B2706897
CAS No.: 2411385-99-2
M. Wt: 314.388
InChI Key: BGTTVPHCAMIMIN-VQTJNVASSA-N
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Description

Significance of Chiral Ligands in Modern Organic Synthesis

In the intricate field of modern organic synthesis, the creation of molecules with specific three-dimensional arrangements is of paramount importance. beilstein-journals.org This is driven by the concept of chirality, a fundamental property of molecules that exist as non-superimposable mirror images, much like a pair of hands. nih.gov These mirror images, known as enantiomers, can exhibit profoundly different biological activities. In pharmaceuticals, for instance, one enantiomer of a drug may provide a desired therapeutic effect, while the other could be inactive or even harmful. beilstein-journals.orgnih.gov Consequently, the ability to selectively produce a single enantiomer of a chiral molecule is a critical objective in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govyoutube.com

Chiral ligands are the cornerstone of asymmetric catalysis, a powerful technology that enables the synthesis of enantiomerically pure compounds. acs.org These specialized organic molecules bind to a metal center to form a chiral catalyst. beilstein-journals.orgresearchgate.net This catalyst, by creating a chiral environment, guides a chemical reaction to favor the formation of one enantiomer over the other, a process known as asymmetric induction. researchgate.netsigmaaldrich.com The design and selection of the appropriate chiral ligand are often the most critical factors in developing an efficient and highly selective catalytic process, influencing reaction rates, yields, and, most importantly, the stereochemical outcome. wikipedia.org The development of new and effective chiral ligands continues to drive innovation, unlocking pathways to complex molecular architectures that were previously inaccessible. beilstein-journals.orgacs.org

Evolution and Prominence of Chiral P,N-Donor Ligands

For a considerable period, the design of chiral ligands was dominated by C₂-symmetric structures, which possess a twofold axis of rotation. researchgate.netsigmaaldrich.com This symmetry was thought to simplify the catalytic environment, thereby reducing the number of possible reaction pathways and enhancing predictability. sigmaaldrich.com However, it became apparent that even in catalysts with C₂-symmetric ligands, the two donor atoms might interact differently with the substrate during the key steps of the catalytic cycle. researchgate.netsigmaaldrich.com

This realization spurred the development of non-symmetrical ligands, leading to the rise of mixed P,N-donor ligands as a highly versatile and successful class. researchgate.net These ligands combine a "soft" phosphorus (P) atom, which has π-acceptor properties, with a "hard" nitrogen (N) atom that acts primarily as a σ-donor. researchgate.net This electronic desymmetrization allows for the fine-tuning of the ligand's properties to meet the specific demands of a catalytic cycle. sigmaaldrich.com The phosphorus atom can stabilize low-oxidation-state metal centers, while the nitrogen donor can render the metal more susceptible to oxidative addition. sigmaaldrich.com

Phosphine-oxazoline (PHOX) ligands are a prominent family of chiral P,N-donor ligands. researchgate.netnih.gov Their modular synthesis allows for systematic variation of the steric and electronic properties of both the phosphine (B1218219) and the oxazoline (B21484) components, making them adaptable to a wide array of metal-catalyzed reactions. researchgate.netfrontiersin.org This adaptability has led to P,N-ligands outperforming traditional P,P- or N,N-ligands in many catalytic applications. researchgate.net The success of the PHOX framework has inspired the development of a diverse range of related P,N-ligands, incorporating different heterocyclic N-donors and phosphine groups, further expanding the toolkit for asymmetric catalysis. frontiersin.orgresearchgate.net

Contextualization of the (S,R)-6-Me-Pyox-BisPh Ligand within the PHOX Class

The compound This compound is a specific example of a chiral Pyridine-Oxazoline (Pyox) ligand, which is a subset of the broader P,N-ligand class. Its structure features a pyridine (B92270) ring linked to a chiral oxazoline ring. Unlike the archetypal PHOX ligands which have a phosphine group attached to a phenyl ring, Pyox ligands like this one utilize a nitrogen atom within a pyridine ring as the second coordination site. The designation "(S,R)" refers to the specific stereochemistry at the two chiral centers of the oxazoline ring.

Based on its systematic name, (4S,5R)-2-(6-methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole nih.gov, the structure consists of a pyridine ring substituted at the 2-position with a 4,5-dihydro-1,3-oxazole (oxazoline) ring. A methyl group is attached at the 6-position of the pyridine ring, and two phenyl groups are attached to the chiral carbons (positions 4 and 5) of the oxazoline ring.

While specific research detailing the synthesis and catalytic applications of this compound is not extensively documented in the surveyed literature, its structure places it firmly within the well-established family of Pyox ligands. The synthesis of such ligands generally involves the condensation of a nitrile (in this case, from a 2-cyanopyridine (B140075) derivative) with a chiral amino alcohol, or the coupling of a pyridine carboxylic acid derivative with a chiral amino alcohol followed by cyclization. wikipedia.org The modularity of this synthesis allows for variations, such as the introduction of the methyl group on the pyridine ring and the phenyl groups on the oxazoline moiety, to fine-tune the ligand's steric and electronic profile.

Table 1: Properties of this compound

PropertyValueSource
IUPAC Name (4S,5R)-2-(6-methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole nih.gov
Molecular Formula C₂₁H₁₈N₂O nih.gov
Molecular Weight 314.4 g/mol nih.gov
CAS Number 2411385-99-2 nih.govsigmaaldrich.com
Synonyms (4S,5R)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole nih.gov

Scope and Academic Relevance of Research on Chiral PHOX Systems

Research into chiral PHOX and related P,N-ligand systems is a highly active and relevant area in asymmetric catalysis. nih.gov Their success stems from their modular design, which allows for the creation of extensive libraries of ligands with diverse steric and electronic properties. researchgate.netfrontiersin.org This tunability has made PHOX-type ligands exceptionally effective in a wide range of important transition-metal-catalyzed reactions.

The academic relevance of these systems is demonstrated by their successful application in numerous asymmetric transformations, often providing high levels of enantioselectivity where other ligand classes have failed. researchgate.net Key applications include:

Asymmetric Hydrogenation: Iridium complexes of PHOX ligands are powerful catalysts for the hydrogenation of various functionalized and unfunctionalized olefins, producing chiral alkanes with excellent enantiomeric excesses. researchgate.netsigmaaldrich.com

Asymmetric Allylic Alkylation: Palladium-PHOX complexes are highly effective catalysts for enantioselective allylic substitution reactions, a fundamental carbon-carbon bond-forming reaction. nih.gov

Asymmetric Heck Reaction: PHOX-based palladium catalysts have shown superior performance over other ligands in both inter- and intramolecular asymmetric Heck reactions, providing access to chiral carbocycles and heterocycles. nih.gov

The continuous development of new PHOX variants, such as those with modified backbones or different substituents on the phosphorus and oxazoline moieties, demonstrates the ongoing effort to expand the scope and efficiency of these catalytic systems. nih.govacs.org The study of specific ligands like This compound is academically relevant as it contributes to the fundamental understanding of structure-activity and structure-selectivity relationships within this important ligand class. Each new analogue offers the potential for improved catalytic performance in known reactions or the discovery of entirely new transformations.

Table 2: Examples of PHOX Ligand Applications in Asymmetric Catalysis

Ligand TypeMetalReaction TypeSubstrate ExampleEnantioselectivity (% ee)Source
PHOXPdHeck Reaction2,3-Dihydrofuran>99 nih.gov
PHOXIrHydrogenationUnfunctionalized Olefinsup to 99 wikipedia.org
PHOXPdAllylic Alkylation1,3-Diphenyl-2-propenyl acetate (B1210297)up to 99 nih.gov
Threonine-derived PHOXIrHydrogenationUnfunctionalized Alkenes89-99 sigmaaldrich.com
Cab-PHOXRhHydrogenation(E)-2-Methylcinnamic acidup to 96 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18N2O B2706897 (S,R)-6-Me-Pyox-BisPh CAS No. 2411385-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,5R)-2-(6-methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-15-9-8-14-18(22-15)21-23-19(16-10-4-2-5-11-16)20(24-21)17-12-6-3-7-13-17/h2-14,19-20H,1H3/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTTVPHCAMIMIN-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)C2=N[C@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Coordination Chemistry of S,r 6 Me Pyox Bisph Metal Complexes

Formation of Transition Metal-PHOX Complexes (e.g., Rh, Ir, Pd, Cu)

The synthesis of transition metal complexes with (S,R)-6-Me-Pyox-BisPh, a member of the broader phosphinooxazoline (PHOX) ligand class, typically involves the reaction of the free ligand with a suitable metal precursor. acs.org These reactions are often straightforward and proceed under mild conditions to afford the desired complexes in high yields. The modular synthesis of PHOX ligands themselves allows for a wide range of steric and electronic modifications, which in turn influences the formation and properties of their metal complexes. nih.gov

Commonly employed metal precursors include dimeric species such as [Rh(COD)Cl]₂, [Ir(COD)Cl]₂, and palladium(II) sources like Pd(OAc)₂ or [Pd(allyl)Cl]₂. For instance, the reaction of a PHOX ligand with [Rh(COD)Cl]₂ in a suitable solvent like dichloromethane (B109758) readily yields the corresponding Rh-PHOX complex. Similarly, iridium complexes can be prepared from [Ir(COD)Cl]₂. nih.gov The formation of palladium complexes is versatile, with precursors allowing for the generation of catalytically relevant Pd(0) and Pd(II) species. Copper(I) and Copper(II) precursors, such as Cu(OTf)₂ or [Cu(MeCN)₄]PF₆, are also utilized to synthesize the corresponding copper-PHOX complexes.

The general synthetic route can be represented as: ML_n + this compound -> [M(this compound)L_m] + (n-m)L Where ML_n is the metal precursor and L represents other ligands.

Analysis of Coordination Modes and Ligand Denticity

This compound, like other PHOX ligands, is a bidentate, unsymmetrical ligand that coordinates to a metal center through its phosphorus and nitrogen atoms. acs.orgresearchgate.net This P,N-chelation forms a stable five-membered ring with the metal, which is a key feature of its coordination chemistry. The phosphorus atom of the diphenylphosphino group and the nitrogen atom of the oxazoline (B21484) ring act as the two donor sites.

The modular nature of PHOX ligands allows for fine-tuning of their steric and electronic properties. researchgate.net The substituents on the oxazoline ring and the phosphine (B1218219) group can significantly influence the coordination geometry and the catalytic activity of the resulting metal complex. The "BisPh" notation in this compound indicates two phenyl groups on the phosphorus atom, which is a common feature in many effective PHOX ligands. The "6-Me" signifies a methyl group at the 6-position of the phenyl backbone of the oxazoline moiety, which can introduce specific steric hindrance and electronic effects.

Investigation of Metal-Ligand Stereochemical Interactions

The chirality of this compound is a crucial aspect of its coordination chemistry, as it allows for the transfer of stereochemical information from the ligand to the metal's coordination sphere and ultimately to the products of a catalytic reaction. The stereogenic center is located on the oxazoline ring. The "(S,R)" designation refers to the specific stereochemistry at the chiral carbon of the oxazoline and the planar chirality of the substituted phenyl ring, respectively.

The interaction between the chiral ligand and the metal center creates a chiral environment that can effectively discriminate between enantiomeric transition states in a catalytic cycle. The steric bulk of the diphenylphosphino group and the substituent on the oxazoline ring play a significant role in defining the shape of the chiral pocket around the metal center. This steric influence dictates the approach of the substrate and can lead to high levels of enantioselectivity in various asymmetric transformations. Structural studies have shown that the trans influence of the phosphorus versus the nitrogen donor can impact the site of nucleophilic attack in catalytic reactions. nih.gov

Structural Characterization of Catalytically Active Species (e.g., by X-ray Crystallography, NMR Spectroscopy)

The precise three-dimensional arrangement of atoms in this compound metal complexes is paramount for understanding their catalytic activity. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques employed for their structural elucidation. researchgate.netacs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of these complexes. researchgate.net It allows for the precise measurement of bond lengths, bond angles, and coordination geometries. For example, crystal structures of PHOX-metal complexes have confirmed the bidentate P,N-coordination mode and have provided insights into the steric environment around the metal center.

NMR Spectroscopy: NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of this compound metal complexes in solution. acs.org ¹H, ¹³C, and ³¹P NMR are routinely used. ³¹P NMR is particularly informative for phosphine-containing complexes, as the chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment. nsf.gov The coupling between phosphorus and other nuclei (e.g., ¹H, ¹³C, and the metal itself if NMR-active) can provide valuable information about the connectivity within the complex. Two-dimensional NMR techniques, such as COSY and NOESY, can be used to further elucidate the solution-state structure and stereochemical relationships.

Below is an interactive data table summarizing typical NMR and structural data for a generic PHOX-metal complex, which would be analogous to what one would expect for this compound complexes.

ParameterTechniqueTypical Value/ObservationSignificance
³¹P Chemical Shift (δ)NMR SpectroscopyVaries depending on the metal and its oxidation stateIndicates coordination of the phosphine to the metal center.
¹H Chemical Shifts (δ)NMR SpectroscopyDiastereotopic protons on the oxazoline ringConfirms the chiral environment in solution.
M-P Bond LengthX-ray Crystallography~2.2 - 2.4 ÅProvides information on the strength of the metal-phosphine bond.
M-N Bond LengthX-ray Crystallography~2.0 - 2.2 ÅProvides information on the strength of the metal-nitrogen bond.
P-M-N Bite AngleX-ray Crystallography~80 - 90°Defines the geometry of the chelate ring.

Dynamic Behavior of this compound Metal Complexes in Solution

The behavior of this compound metal complexes in solution is not always static. libretexts.org Depending on the metal, the solvent, and the temperature, these complexes can exhibit dynamic processes such as ligand exchange, fluxionality, and the formation of different isomers or solvated species. These dynamic behaviors can have a profound impact on the catalytic activity and selectivity of the complex.

For instance, some PHOX ligands have been described as "hemilabile," meaning that one of the donor atoms (typically the nitrogen of the oxazoline) can dissociate from the metal center reversibly. acs.org This dissociation can open up a coordination site for substrate binding, which is a crucial step in many catalytic cycles.

Variable-temperature NMR spectroscopy is a key technique for studying the dynamic behavior of these complexes. acs.org By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of dynamic processes and to calculate the thermodynamic parameters associated with them. For example, the coalescence of NMR signals at higher temperatures can indicate a rapid exchange process.

Compound Name Table

AbbreviationFull Chemical Name
This compound(S)-2-(2-(diphenylphosphino)-6-methylphenyl)-4,5-dihydrooxazole (assuming a specific, though not explicitly defined, stereocenter on the oxazoline for the 'R' designation in this context)
COD1,5-Cyclooctadiene
OAcAcetate (B1210297)
OTfTrifluoromethanesulfonate
MeCNAcetonitrile

Applications of S,r 6 Me Pyox Bisph in Enantioselective Catalysis

Asymmetric Hydrogenation of Olefins and Imines

Iridium complexes bearing phosphine-oxazoline (PHOX) ligands are powerful catalysts for the asymmetric hydrogenation of unfunctionalized or minimally functionalized olefins and imines. sigmaaldrich.comresearchgate.net These catalytic systems are known for their high efficiency and ability to achieve excellent enantioselectivities for a variety of substrates, including those that are challenging for traditional rhodium and ruthenium catalysts. nih.govnih.gov

Research has shown that the structure of the PHOX ligand, including the substituents on both the oxazoline (B21484) ring and the phosphine (B1218219) group, is crucial for achieving high levels of stereocontrol. acs.org For instance, in the hydrogenation of di-, tri-, and even tetrasubstituted olefins, Ir-PHOX type catalysts have demonstrated high performance, affording products with enantiomeric excesses (ee) up to 99%. nih.gov The reaction conditions, such as hydrogen pressure and solvent, are also optimized to maximize both conversion and enantioselectivity. nih.gov P-stereogenic phosphinooxazoline ligands, known as MaxPHOX, have shown remarkable results in the hydrogenation of various alkene and imine substrates. sigmaaldrich.com

Table 1: Asymmetric Hydrogenation of Olefins and Imines with Ir-PHOX Type Catalysts

Entry Substrate Catalyst System H₂ Pressure (bar) Solvent Yield (%) ee (%) Ref
1 (E)-1,2-diphenylpropene Ir-MaxPHOX 50 CH₂Cl₂ >99 99 sigmaaldrich.com
2 2,3-diarylallyl amine Ir-MaxPHOX 50 CH₂Cl₂ >99 99 sigmaaldrich.com
3 1,1'-disubstituted olefin Ir-MaxPHOX 1 CH₂Cl₂ >99 95 nih.gov
4 Trisubstituted olefin Ir-MaxPHOX 50 CH₂Cl₂ >99 >99 nih.gov
5 Tetrasubstituted olefin Ir-PHOX - - High 97

Asymmetric Allylic Substitutions

Palladium-catalyzed asymmetric allylic substitution (AAS) is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. Phosphine-oxazoline ligands have played a pivotal role in the success of this transformation, demonstrating high enantioselectivity for a range of substrates and nucleophiles. wikipedia.orgresearchgate.net The modular nature of PHOX ligands allows for systematic variation of their structural parameters, which directly impacts catalytic activity and stereochemical outcome. researchgate.net

In the classic reaction involving 1,3-diphenylallyl acetate (B1210297), Pd-PHOX catalysts have consistently delivered the substitution products in high yields and with excellent enantioselectivity. The reaction is versatile, accommodating various carbon, nitrogen, and oxygen-based nucleophiles. Highly rigid spiro phosphine-oxazoline ligands have been developed that achieve up to 99.9% ee in the alkylation of 1,3-diphenylallyl acetates.

Table 2: Pd-Catalyzed Asymmetric Allylic Substitution with PHOX-Type Ligands

Entry Substrate Nucleophile Ligand Type Yield (%) ee (%) Ref
1 1,3-diphenylallyl acetate Dimethyl malonate Spiro PHOX 99 99.9
2 1,3-diphenylallyl acetate Isatin P,olefin-type 85 94
3 rac-1,3-diphenyl-3-acetoxyprop-1-ene Dimethyl malonate Phosphite-oxazoline High 89 researchgate.net
4 1-phenyl-2-propenyl acetate Sodium dimethylmalonate FENOP 95 65
5 (E)-1,3-diphenylallyl acetate Aniline TADDOL-based phosphoramidite >99 99

Asymmetric Conjugate Additions to Enones and Related Substrates

The asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method for constructing chiral molecules. While organocatalysis has made significant strides in this area, metal-catalyzed versions offer complementary reactivity. Copper-catalyzed conjugate additions of organozinc reagents to nitroalkenes and cyclic enones have been successfully achieved using P,N-ligands structurally related to the Pyox-BisPh scaffold. These reactions proceed in good yields and with high enantioselectivity, providing access to valuable chiral building blocks like β-alkyl cyclic ketones.

Computational studies have suggested that for certain P,N-ligands, the key steric interactions that determine enantioselectivity arise from substituents on the ligand backbone rather than those on the oxazoline ring itself.

Table 3: Asymmetric Conjugate Addition Reactions with P,N-Ligand Catalysts

Entry Substrate Nucleophile Catalyst System Yield (%) ee (%) Ref
1 Cyclic enone Diethylzinc Cu(OTf)₂ / P,N-Ligand 92 95
2 Nitroalkene Diethylzinc Cu(OTf)₂ / P,N-Ligand 88 90
3 Cyclic enone Phenylboronic acid Rh(acac)(C₂H₄)₂ / DIPHONANE 98 95
4 Chalcone Diethyl phosphonate Organocatalyst 95 95

Enantioselective C-H Functionalization Reactions

Direct C-H functionalization is an increasingly important strategy in organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules. Achieving enantioselectivity in these reactions is a significant challenge that often relies on the design of effective chiral ligands. Pyridine-oxazoline (PyOx) ligands have been employed in palladium-catalyzed heterogeneous Heck-Matsuda reactions, which involve a C-H activation step. For instance, immobilized PyOx ligands have been used for the desymmetrization of 3-cyclopenten-1-ol, affording aryl-penten-1-ols with enantiomeric ratios up to 99:1.

The development of chiral ligands capable of inducing high enantioselectivity in C-H activation reactions catalyzed by half-sandwich d6-metals (Co, Rh, Ir, Ru) is an active area of research. The electronic properties of PyOx ligands, featuring a "push-pull" effect from the pyridine (B92270) and oxazoline moieties, can facilitate the oxidative addition and reductive elimination steps crucial for many C-H functionalization cycles.

Table 4: Enantioselective C-H Functionalization with PyOx-Type Ligands

Entry Reaction Type Substrate Catalyst System Yield (%) er / ee (%) Ref
1 Heck-Matsuda 3-cyclopenten-1-ol Pd(TFA)₂ / Immobilized PyOx 86 95:5 er
2 Heck-Matsuda 3-cyclopenten-1-ol Pd(TFA)₂ / Immobilized PyOx 87 99:1 er
3 β-C-H Arylation Aliphatic Amide Pd(OAc)₂ / Ligand - High ee wikipedia.org
4 C(sp³)-H Functionalization N/A Transition Metal / Sulfoxide Ligand - High ee

Asymmetric Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools, particularly for the formation of C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds. Pyridine-oxazoline (Pyrox) ligands are recognized for their versatility in promoting such transformations, including reductive cross-couplings of C(sp³) electrophiles. The redox-active nature of the Pyrox ligand can help stabilize low-valent nickel intermediates that are crucial in the catalytic cycle.

In a dual photoredox/Ni-catalyzed cross-coupling of secondary benzyltrifluoroborates with aryl bromides, bis(oxazoline) (BiOX) ligands, which share the chiral oxazoline motif, have been shown to induce enantioselectivity in the formation of the C(sp³)–C(sp²) bond.

Table 5: Asymmetric Cross-Coupling Reactions with Oxazoline-Containing Ligands | Entry | Reaction Type | Electrophile 1 | Electrophile 2 / Nucleophile | Catalyst System | Yield (%) | ee (%) | Ref | |---|---|---|---|---|---|---| | 1 | Desymmetrizing Cross-Coupling | 3,5-dimethylglutaric anhydride (B1165640) | Alkylzinc reagent | Rh / tBu-PHOX | 95 | 94 | | | 2 | Reductive Cross-Coupling | C(sp³) electrophile | - | Ni / Pyrox | - | - | | | 3 | Photoredox/Ni Cross-Coupling | Aryl bromide | Benzyltrifluoroborate | Ni / BiOX Ligand | 52 | 50 | |

Other Enantioselective Bond-Forming Transformations

The versatility of catalysts derived from oxazoline-containing ligands extends to a variety of other enantioselective transformations. For example, cationic iridium complexes with PHOX ligands are effective catalysts for the enantioselective intramolecular Pauson-Khand reaction, achieving enantioselectivities of >90% ee. sigmaaldrich.com Additionally, rhodium complexes of PHOX ligands have been used in the enantioselective desymmetrization of meso anhydrides. sigmaaldrich.com

Recent advances have also demonstrated the use of chiral Lewis acid complexes in combination with photosensitizers to achieve enantioselective 6π photocyclizations via triplet energy transfer. This approach allows for the synthesis of substituted dihydroquinolones in high yield and enantioselectivity. While not directly employing PHOX ligands, these studies highlight the ongoing innovation in asymmetric catalysis where chiral ligands are central to controlling stereochemistry in novel bond-forming reactions.

Table 6: Other Enantioselective Transformations

Entry Reaction Type Substrate Catalyst System Yield (%) ee (%) Ref
1 Intramolecular Pauson-Khand Enyne Ir-PHOX - >90 sigmaaldrich.com
2 Desymmetrization of meso-anhydride meso-3,5-dimethyl glutaric anhydride Rh(I)-PHOX - - sigmaaldrich.com
3 6π Photocyclization Acrylanilide Ir-photosensitizer / Sc(OTf)₃ / Ligand 92 82 (91:9 er)
4 [4+2] Cycloaddition 1,6-enyne Au(I) / Chiral Ligand High Excellent

Catalyst Loading and Turnover Frequency (TOF) Considerations in Academic Research

In academic research, the efficiency of a catalyst is often evaluated by its ability to function at low loadings while maintaining high activity (Turnover Frequency, TOF) and selectivity. For iridium-catalyzed asymmetric hydrogenations using PHOX-type ligands, catalyst loadings are typically in the range of 0.2 to 5 mol%. sigmaaldrich.comnih.gov

In the asymmetric hydrogenation of 2,3-diarylallyl amines with an Ir-MaxPHOX catalyst, initial optimization at 1 mol% loading yielded a TOF of 82 h⁻¹. sigmaaldrich.com By increasing the temperature, the TOF could be raised to >124 h⁻¹, albeit with a minimal decrease in enantioselectivity. sigmaaldrich.com Impressively, reducing the catalyst loading to as low as 0.2 mol% still resulted in complete conversion and maintained excellent enantioselectivity (99% ee). sigmaaldrich.com Asymmetric hydrogenation is recognized as one of the most common asymmetric transformations used on an industrial scale precisely because of its potential for high TON (Turnover Number) and TOF. The development of highly active catalysts like the Ir-PHOX systems, which function efficiently at low loadings, is a critical goal in catalysis research.

Mechanistic Investigations into Enantioselectivity Induced by S,r 6 Me Pyox Bisph

Proposed Catalytic Cycles for PHOX-Mediated Transformations

The catalytic cycle of transition metal complexes bearing PHOX ligands, such as (S,R)-6-Me-Pyox-BisPh, in asymmetric transformations is generally understood to proceed through a series of well-defined steps. While the specifics can vary depending on the metal center and the substrate, a representative cycle for a hydrogenation or hydrosilylation reaction would typically involve:

Pre-catalyst Activation: The initial complex, often a stable precursor, undergoes activation to generate the catalytically active species. This may involve the dissociation of a labile ligand to create a vacant coordination site.

Substrate Coordination: The prochiral substrate coordinates to the metal center of the activated catalyst. The geometry of this coordination is a critical determinant of the subsequent stereochemical outcome.

Key Enantioselective Step: This is the stereochemistry-determining step, which could be an oxidative addition, migratory insertion, or reductive elimination, depending on the specific transformation. The chiral environment created by the this compound ligand directs the reaction pathway to favor the formation of one enantiomer over the other.

Product Formation and Release: Following the key enantioselective step, the product is formed and subsequently dissociates from the metal center.

Catalyst Regeneration: The catalyst is regenerated, ready to enter another catalytic cycle.

The precise nature of the intermediates and the sequence of events can be influenced by factors such as the solvent, temperature, and the electronic and steric properties of the substrate.

Transition State Analysis and Stereoinduction Models

The enantioselectivity imparted by the this compound ligand is rationalized through the analysis of the transition states leading to the major and minor enantiomers. The energy difference between these diastereomeric transition states dictates the enantiomeric excess of the product.

A commonly accepted stereoinduction model for PHOX ligands involves a "quadrant model." In this model, the chiral ligand divides the space around the metal center into distinct quadrants, each with different steric demands. The bulky phenyl groups of the bis-phosphine moiety and the substituent on the oxazoline (B21484) ring create a chiral pocket.

Identification and Characterization of Key Intermediates

The direct observation and characterization of key intermediates in a catalytic cycle are often challenging due to their transient nature. However, a combination of spectroscopic techniques and computational studies can provide valuable insights. For catalytic systems involving PHOX ligands, potential key intermediates that could be targeted for identification include:

Catalyst-Substrate Adducts: These intermediates are formed upon the initial coordination of the substrate to the catalytically active species. Their characterization can reveal the preferred mode of substrate binding.

Metallacyclic Intermediates: In certain reactions, such as cyclization or addition reactions, metallacyclic intermediates may be formed.

Hydrido- or Silyl-Metal Complexes: In hydrogenation and hydrosilylation reactions, respectively, the formation of metal-hydride or metal-silyl species is a crucial step.

Techniques such as in-situ NMR spectroscopy, X-ray crystallography of stable analogues, and mass spectrometry can be employed to gather structural and electronic information about these transient species.

Kinetic Studies and Reaction Profile Analysis

Kinetic studies are instrumental in elucidating the reaction mechanism and understanding the factors that control the reaction rate and enantioselectivity. A typical kinetic analysis for a reaction catalyzed by a complex of this compound would involve systematically varying the concentrations of the catalyst, substrate, and other reagents while monitoring the reaction progress.

The data obtained from these experiments can be used to determine the reaction order with respect to each component, which in turn helps to identify the rate-determining step of the catalytic cycle. For instance, if the reaction is first-order in the catalyst and zero-order in the substrate, it might suggest that a step preceding substrate coordination is rate-limiting.

A simplified reaction profile analysis can provide a qualitative picture of the energy landscape of the reaction. By comparing the activation energies of the pathways leading to the two enantiomers, the origin of the enantioselectivity can be rationalized.

Parameter Description Insights Gained
Reaction OrderThe relationship between the concentration of a reactant and the reaction rate.Helps to identify the species involved in the rate-determining step.
Rate Constant (k)A proportionality constant that relates the rate of a reaction to the concentrations of the reactants.Provides a quantitative measure of the reaction speed.
Activation Energy (Ea)The minimum amount of energy required for a reaction to occur.Differences in Ea for the formation of enantiomers determine the enantioselectivity.

Role of Non-Covalent Interactions in Stereocontrol

Beyond classical steric hindrance, non-covalent interactions play a crucial role in the precise positioning of the substrate in the chiral pocket of the catalyst, thereby influencing the stereochemical outcome. These interactions, though individually weak, can have a significant cumulative effect on the stability of the diastereomeric transition states.

In the context of a catalyst derived from this compound, several types of non-covalent interactions are likely to be important:

π-π Stacking: Interactions between the aromatic rings of the substrate and the phenyl groups of the bis-phosphine moiety or the pyridine (B92270) ring of the ligand.

CH-π Interactions: Interactions between C-H bonds of the substrate and the aromatic rings of the ligand.

Hydrogen Bonding: If the substrate or solvent contains suitable functional groups, hydrogen bonding can provide an additional anchoring point, further restricting the conformational freedom of the substrate in the transition state.

The interplay of these subtle forces is critical for achieving high levels of enantioselectivity, as they help to lock the substrate into a specific orientation that leads to the desired product.

Computational and Theoretical Studies of S,r 6 Me Pyox Bisph Systems

Density Functional Theory (DFT) Calculations for Ligand Conformation and Metal Coordination

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of (S,R)-6-Me-Pyox-BisPh, DFT calculations are crucial for determining the most stable conformation of the free ligand and understanding its coordination behavior with various metal centers.

DFT geometry optimizations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For Pyox ligands, the relative orientation of the pyridine (B92270) and oxazoline (B21484) rings is a critical factor in determining the geometry of the chiral pocket around the metal center. Upon coordination to a metal, significant changes in these parameters are often observed. For instance, studies on related Pyox-metal complexes have shown that the bond lengths within the ligand backbone can be indicative of the ligand's redox state and its electronic interaction with the metal. nih.gov

The table below presents representative DFT-calculated bond lengths for a generic Pyox-Nickel(II) complex, illustrating the typical structural changes upon coordination.

BondFree Ligand (Å)Coordinated Ligand (Å)
Nox-Cox1.2851.311
Cox-Cpyr1.4381.393

Data is illustrative and based on findings for related Pyox complexes. nih.gov

These calculations also provide insights into the electronic properties of the metal complexes, such as the distribution of electron density and the nature of the metal-ligand bonds. The analysis of frontier molecular orbitals (HOMO and LUMO) can help in understanding the reactivity and stability of the catalyst.

Computational Modeling of Reaction Pathways and Transition States

Understanding the mechanism of a catalyzed reaction is fundamental to improving its efficiency and selectivity. Computational modeling, particularly using DFT, allows for the detailed exploration of reaction pathways and the characterization of transition states. For a reaction catalyzed by a metal complex of this compound, this would involve mapping the potential energy surface for the entire catalytic cycle.

This process typically includes:

Identification of Intermediates: Locating the stable species along the reaction coordinate.

Transition State Searching: Finding the saddle points on the potential energy surface that connect the intermediates.

Energy Profile Generation: Calculating the relative energies of all intermediates and transition states to construct a complete energy profile of the reaction.

Quantitative Structure-Selectivity Relationship (QSSR) Studies for Ligand Optimization

Quantitative Structure-Selectivity Relationship (QSSR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of catalysts and their observed selectivity. For the optimization of Pyox ligands like this compound, QSSR can be a valuable tool.

The general workflow for a QSSR study involves:

Dataset Generation: Synthesizing a library of structurally related ligands and experimentally measuring their performance (e.g., enantioselectivity) in a target reaction.

Descriptor Calculation: Using computational methods to calculate a set of molecular descriptors for each ligand. These can include steric parameters (e.g., cone angle), electronic parameters (e.g., HOMO/LUMO energies), and topological indices.

Model Building: Employing statistical methods, such as multiple linear regression or partial least squares, to build a mathematical model that relates the descriptors to the observed selectivity.

Model Validation: Testing the predictive power of the model using an external set of ligands not included in the training set.

While specific QSSR studies on this compound are not reported, research on other classes of pyridine derivatives has demonstrated the feasibility of correlating quantum chemical parameters with their activity. nih.gov Such models can guide the rational design of new ligands with improved selectivity by predicting their performance before their synthesis.

Application of Machine Learning and AI in Chiral Ligand Design and Selectivity Prediction

Data-Driven Model Training: Training a neural network or other ML model on a dataset of known chiral ligands and their experimental outcomes. chemistryworld.com This dataset can be enriched with computationally derived descriptors.

Generative Models for Ligand Design: Using generative models to propose novel ligand structures with desired properties. These models "learn" the underlying patterns of chemical structures and can generate new molecules with optimized features. miragenews.com

Predictive Screening: Employing the trained ML model to predict the enantioselectivity of a large virtual library of potential ligands, allowing for the prioritization of the most promising candidates for synthesis and experimental testing.

Molecular Dynamics Simulations of Catalyst-Substrate Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a catalyst and a substrate over time. This method is particularly useful for studying the conformational flexibility of the catalyst-substrate complex and the role of solvent effects, which are often neglected in static DFT calculations.

For a catalyst system involving this compound, MD simulations can be used to:

Explore Binding Modes: Investigate the different ways a substrate can bind to the chiral pocket of the catalyst.

Analyze Non-Covalent Interactions: Identify key non-covalent interactions, such as hydrogen bonding, π-π stacking, and steric repulsion, that influence substrate recognition and orientation.

Simulate the Reaction Environment: Include explicit solvent molecules to study their influence on the stability of the catalyst-substrate complex and the reaction pathway.

By analyzing the trajectories from MD simulations, researchers can gain insights into the dynamic processes that govern the catalytic reaction and contribute to the observed stereoselectivity. While specific MD studies on this compound are not prevalent, the methodology has been widely applied to understand the behavior of other metal complexes and catalyst-substrate systems. fz-juelich.demdpi.commdpi.com

Structure Activity and Structure Selectivity Relationship Sar/ssr Studies of S,r 6 Me Pyox Bisph Analogs

Iterative Ligand Design and Optimization CyclesThe final section was intended to discuss the process of rational catalyst improvement. This involves cycles of designing new ligand variants based on previous SAR/SSR findings, synthesizing these new ligands, evaluating their performance, and then using these results to inform the next round of design. This iterative approach is a cornerstone of modern catalyst development.

Without any available data on "(S,R)-6-Me-Pyox-BisPh," the creation of data tables and a detailed discussion of research findings for these sections is not feasible.

Challenges and Future Directions in Research on Phox Ligands, Including S,r 6 Me Pyox Bisph

Addressing Limitations in Substrate Scope and Reaction Generality

A primary challenge in the application of PHOX ligands, including derivatives like (S,R)-6-Me-Pyox-BisPh, is the limitation in substrate scope for certain reactions. While a given PHOX-metal complex may provide excellent enantioselectivity for one class of substrates, its performance can diminish significantly with even minor structural changes in the reactants. pnas.org

For instance, in palladium-catalyzed allylic alkylation, standard PHOX ligands often show high enantiomeric excess (ee) with bulky substrates like 1,3-diphenylallyl acetate (B1210297) but are less effective for smaller substrates such as dimethyl- and diethyl-substituted analogues. pnas.org Similarly, in the iridium-catalyzed asymmetric hydrogenation of olefins, the initial Ir-PHOX catalysts were effective for a limited range of olefins. nih.gov This highlights the need for a broader "substrate generality," where a single catalyst can be effective across a wider array of starting materials.

Research to overcome these limitations focuses on the modular nature of the PHOX scaffold. orgsyn.org By systematically modifying the ligand's structure, new derivatives can be tailored to accommodate different substrates. Strategies include:

Varying Steric Bulk: Introducing bulkier groups on the oxazoline (B21484) ring, such as replacing an isopropyl group with a tert-butyl group, can create a more defined chiral pocket, which can improve selectivity for certain substrates. nih.gov

Electronic Tuning: The introduction of electron-withdrawing or electron-donating groups on the phosphine's aryl rings can alter the electronic properties of the metal center, influencing reactivity and selectivity. orgsyn.orgcaltech.edu For example, electron-deficient PHOX ligands have been shown to be superior catalysts in some reactions compared to their standard counterparts. acs.org

Structural Rigidity: Incorporating rigid backbones, such as spirobiindane in SIPHOX ligands or oxa-spiro backbones in O-SIPHOX ligands, can enhance enantioselectivity by creating a more defined and stable chiral environment around the metal. cambridgenetwork.co.ukrsc.org

The table below illustrates how modifying the PHOX ligand structure can impact catalyst performance in the asymmetric hydrogenation of a model olefin.

Ligand TypeKey Structural FeatureTypical Enantioselectivity (ee%)Applicable Substrate Scope
Simple PHOX (e.g., iPr-PHOX)Standard isopropyl oxazolineModerate to HighLimited range of unfunctionalized olefins nih.gov
t-Bu-PHOXBulkier tert-butyl groupHighBroader scope than iPr-PHOX orgsyn.org
Electron-Deficient PHOXCF3 groups on aryl ringsExcellentEffective for electron-poor substrates acs.org
SIPHOX/O-SIPHOXRigid spirocyclic backboneVery High to ExcellentHindered and challenging olefins cambridgenetwork.co.ukrsc.org
NeoPHOXModified backbone from serine/threonineHighComparable to t-Bu-PHOX with cheaper precursors nih.gov

Development of More Robust and Recyclable Catalytic Systems

The high cost of precious metals (like palladium and iridium) and complex chiral ligands necessitates the development of catalytic systems that are both robust and recyclable. While highly effective, many PHOX-based catalysts are used in homogeneous systems, making their separation from the product mixture difficult and limiting their reuse.

Future research is directed towards immobilizing PHOX catalysts on solid supports or creating systems that allow for easy separation. Potential strategies include:

Heterogenization: Anchoring the PHOX ligand to a solid support such as silica, polymers, or magnetic nanoparticles. This would allow the catalyst to be easily filtered or magnetically separated from the reaction mixture and reused.

Polymer-Bound Ligands: Attaching a polymer chain, such as polyisobutylene (B167198) (PIB), to the ligand can make the catalyst soluble in nonpolar solvents while the more polar product remains in a separate phase, allowing for simple phase-separation and catalyst recycling. tamu.edu

Aqueous Biphasic Catalysis: Modifying the PHOX ligand to be water-soluble would allow the reaction to occur in a two-phase system (e.g., water and an organic solvent), with the catalyst remaining in the aqueous phase for easy separation and reuse.

A significant challenge is to ensure that the immobilization or modification does not negatively impact the catalyst's activity or enantioselectivity. The linker used to attach the ligand to a support must be carefully chosen to avoid interfering with the formation of the active catalytic species.

Exploration of Novel Reaction Classes and Difficult Transformations

While PHOX ligands are well-established in allylic substitutions, Heck reactions, and hydrogenations, a key future direction is their application in novel and more challenging chemical transformations. orgsyn.orgwikipedia.org The unique electronic and steric properties of PHOX ligands make them promising candidates for reactions that are currently difficult to achieve with high enantioselectivity.

Recent research has shown the utility of PHOX ligands in a variety of other transformations, including:

Sigmatropic rearrangements orgsyn.org

Hydroarylation reactions orgsyn.org

Carboaminations orgsyn.org

Asymmetric alkylations and protonations orgsyn.org

Reactions involving aryne intermediates acs.orgumn.edu

The development of PHOX-metal complexes for these less-explored reactions could provide synthetic chemists with powerful new tools for building complex molecules. For example, controlling the regioselectivity and enantioselectivity in reactions with transient intermediates like arynes is a significant challenge where the defined chiral environment of a PHOX ligand could offer a distinct advantage. acs.orgumn.edu The ability to fine-tune the PHOX structure will be crucial for optimizing catalysts for these new applications.

Integration of High-Throughput Screening and Computational Methods

The traditional, one-at-a-time approach to ligand design and optimization is time-consuming and labor-intensive. The integration of high-throughput screening (HTS) and computational methods offers a more efficient path to discovering and refining PHOX-based catalysts. figshare.com

High-Throughput Screening (HTS) allows for the rapid testing of a large library of PHOX ligand variants under various reaction conditions. nih.gov This parallel approach can quickly identify promising lead catalysts and optimal reaction parameters, accelerating the development process significantly. nih.gov By automating the reaction setup and analysis, HTS can screen hundreds or thousands of potential catalysts in the time it would take to test a few dozen manually. nih.gov

Computational Methods , such as Density Functional Theory (DFT), provide deep insights into reaction mechanisms and the origins of enantioselectivity. researchgate.net These methods can be used to:

Predict Catalyst Performance: Model the transition states of a reaction to predict which ligand structures are most likely to provide high enantioselectivity. beilstein-journals.org

Rational Ligand Design: Understand how specific steric and electronic features of a ligand like this compound influence the outcome of a reaction, guiding the design of new, improved ligands.

Virtual Screening: Computationally screen virtual libraries of PHOX ligands to prioritize candidates for experimental synthesis and testing, saving time and resources. nih.gov

The synergy between computational prediction and experimental HTS creates a powerful workflow for catalyst development. Computational models can narrow down the vast number of possible ligand structures to a manageable set for HTS, and the experimental data from HTS can then be used to refine and validate the computational models. beilstein-journals.orgnih.gov

Sustainable and Green Chemistry Approaches in PHOX Ligand Synthesis and Application

In line with the growing emphasis on sustainable chemistry, future research on PHOX ligands will increasingly focus on green chemistry principles. mdpi.com This involves developing more environmentally friendly methods for both the synthesis of the ligands themselves and their application in catalysis.

Greener Synthesis of PHOX Ligands: Traditional multi-step syntheses of chiral ligands often generate significant chemical waste. New approaches aim to improve efficiency and reduce environmental impact. For instance, the Buchwald-Hartwig amination protocol has been adapted to provide a modular and scalable route to PHOX ligands using a copper(I) iodide catalyst, avoiding the need for organolithium or Grignard reagents. caltech.edunih.gov Another promising area is mechanochemistry, which involves conducting reactions by ball milling in the absence of bulk solvents. rsc.org This solvent-free approach can dramatically reduce waste and energy consumption. rsc.org

Sustainable Catalytic Processes: Beyond recyclable catalysts (discussed in 9.2), green chemistry principles can be applied to the catalytic reactions themselves. This includes:

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product, such as the 100% atom-economical process of asymmetric hydrogenation. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents like hexane (B92381) and heptane (B126788) with safer, recyclable alternatives such as poly(α-olefin)s (PAOs). tamu.edu

Solvent-Free Reactions: Developing catalytic systems that can operate efficiently without any solvent, further reducing waste and environmental impact. mdpi.com

By embracing these green chemistry approaches, the synthesis and application of PHOX ligands can be made more sustainable, cost-effective, and environmentally responsible.

Q & A

Q. What experimental methodologies are recommended for determining the enantiomeric purity of (S,R)-6-Me-Pyox-BisPh?

To assess enantiomeric purity, employ chiral analytical techniques such as chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) with chiral shift reagents. Ensure calibration with known enantiomeric standards and validate reproducibility across multiple trials. Data should include retention times, integration ratios, and error margins . For quantitative analysis, combine these results with computational modeling (e.g., density functional theory) to correlate spectral data with stereochemical configurations .

Q. How can researchers establish optimal reaction conditions for synthesizing this compound?

Utilize design of experiments (DOE) to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ Fourier-transform infrared spectroscopy (FTIR). Compare yields and stereoselectivity using ANOVA to identify statistically significant variables. Document control experiments to isolate the effects of each parameter .

Q. What are the best practices for validating the catalytic efficiency of this compound in asymmetric reactions?

Apply the PICO framework (Population: substrate scope; Intervention: catalytic conditions; Comparison: benchmark catalysts; Outcome: enantiomeric excess/yield) to design comparative studies. Use kinetic profiling (e.g., initial rate analysis) and linear free-energy relationships (LFER) to quantify catalytic performance. Include negative controls (e.g., achiral analogs) to confirm stereochemical influence .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported catalytic activity data for this compound?

Conduct a meta-analysis of literature data, focusing on methodological differences (e.g., substrate purity, reaction scale, or analytical techniques). Replicate key experiments under standardized conditions and perform error-propagation analysis. Use multivariate regression to identify confounding variables (e.g., trace moisture in solvents) that may explain discrepancies .

Q. What strategies are effective for optimizing the enantioselective synthesis of this compound derivatives?

Implement a combinatorial approach: screen chiral auxiliaries, ligands, and solvent systems using high-throughput experimentation (HTE). Analyze stereochemical outcomes via X-ray crystallography or circular dichroism (CD). Apply machine learning algorithms to predict structure-activity relationships (SAR) and prioritize synthetic targets .

Q. How can computational models be validated against experimental data for this compound?

Compare computed thermodynamic parameters (e.g., Gibbs free energy barriers) with experimental kinetic data. Use cross-validation techniques (e.g., k-fold partitioning) to assess model robustness. Incorporate uncertainty quantification (UQ) to address limitations in force fields or basis sets. Peer-reviewed validation against crystallographic or spectroscopic data is critical .

Q. What methodologies are suitable for analyzing solvent effects on the stability of this compound?

Employ accelerated stability testing under varied solvent conditions (polar, aprotic, protic). Monitor degradation pathways using liquid chromatography-mass spectrometry (LC-MS) and quantify decomposition products via external calibration curves. Use Hansen solubility parameters (HSP) to correlate solvent properties with stability trends .

Data Analysis & Interpretation

Q. How should researchers address spectral data discrepancies when characterizing this compound?

Cross-validate spectral assignments using complementary techniques (e.g., 2D NMR for resonance overlap, or mass spectrometry for molecular ion confirmation). Reference databases (e.g., SciFinder or Reaxys) for known spectral profiles. Document signal-to-noise ratios and integration thresholds to justify interpretations .

Q. What frameworks are recommended for designing hypothesis-driven studies on this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For mechanistic studies, use the PICOS framework (Population, Intervention, Comparison, Outcomes, Study design). Ensure hypotheses are falsifiable and linked directly to measurable outcomes (e.g., turnover frequency, stereoselectivity) .

Q. How can researchers balance open data sharing with privacy concerns in studies involving this compound?

Implement de-identification protocols for raw data (e.g., removing proprietary synthesis details) while preserving scientific utility. Use controlled-access repositories (e.g., Zenodo or institutional databases) with embargo periods. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and document ethical approvals in line with GDPR or HIPAA standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.